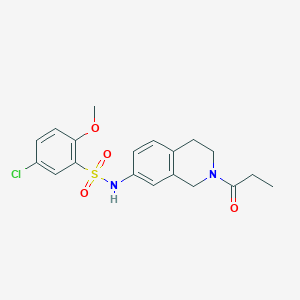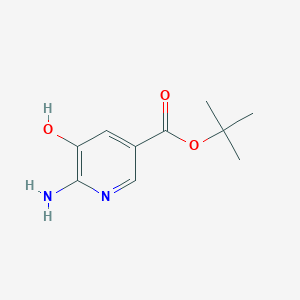![molecular formula C17H16N4O4 B2384931 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1396686-02-4](/img/structure/B2384931.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a dioxin moiety and a pyrazine moiety . Dioxins are a group of chemically related compounds that are persistent environmental pollutants . Pyrazines are aromatic compounds that are often used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the dioxin and pyrazine moieties, as well as the azetidine-3-carboxamide group. The exact structure would depend on the specifics of the synthesis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Dioxins and pyrazines can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Pyrazole and pyrazolopyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. For example, pyrazole derivatives have shown significant antimicrobial properties, suggesting their potential as novel antimicrobial agents (Nada M. Abunada et al., 2008; Ashraf S. Hassan et al., 2014).
Anticancer and Antitumor Activity
- Certain pyrazole and pyrazolopyrimidine derivatives have been tested for their in vitro cytotoxic activity against cancer cell lines, displaying potential as anticancer agents. The synthesis of these compounds has led to findings of significant inhibition against specific cancer cell types, highlighting their potential therapeutic application (E. El-Sawy et al., 2014).
Antimicrobial and Antioxidant Studies
- Research has also focused on the synthesis of novel compounds for evaluating their antimicrobial and antioxidant activities. For instance, certain N-substituted benzyl/phenyl derivatives have been found to exhibit moderate to significant radical scavenging activity, suggesting their utility in combating oxidative stress-related disorders (Matloob Ahmad et al., 2012).
Anti-Inflammatory and Analgesic Activities
- Some newly synthesized compounds, starting from naturally occurring visnagin or related structural frameworks, have demonstrated significant anti-inflammatory, analgesic, and anticonvulsant activities. These findings suggest potential applications in the development of new therapeutic agents for treating pain, inflammation, and seizures (W. Wardakhan et al., 2016).
Safety And Hazards
Direcciones Futuras
The future research directions for this compound would depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-16(20-12-1-2-14-15(7-12)25-6-5-24-14)11-9-21(10-11)17(23)13-8-18-3-4-19-13/h1-4,7-8,11H,5-6,9-10H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFBBKJPBRIRAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3CN(C3)C(=O)C4=NC=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

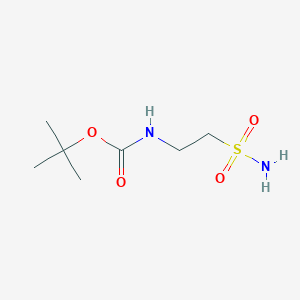
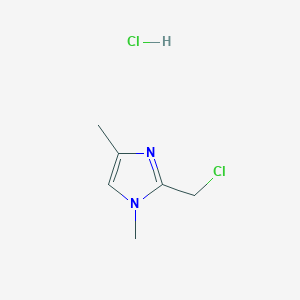
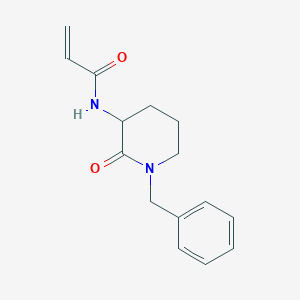
![(6-Methoxypyridin-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2384852.png)
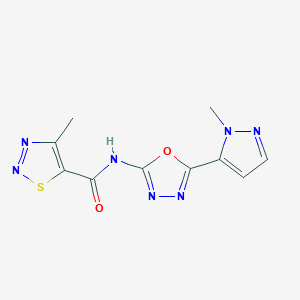
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2384856.png)
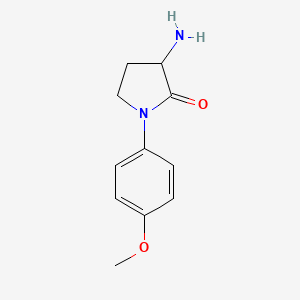
![7-(4-bromophenyl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2384859.png)

![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2384865.png)
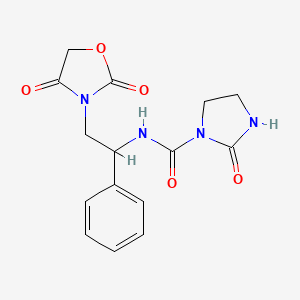
![(E)-ethyl 3-methyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2384868.png)
